

Spectroscopic Data of 4-Oxopentanal: A Technical Guide

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Compound of Interest

Compound Name: 4-Oxopentanal

Cat. No.: B105764

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-oxopentanal** (CAS No. 626-96-0), a dicarbonyl compound of interest in various chemical and biological studies. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **4-oxopentanal**. The following tables summarize the expected chemical shifts for ^1H and ^{13}C NMR.

Table 1: ^1H NMR Spectroscopic Data for **4-Oxopentanal** (Estimated)

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1 (Aldehydic)	9.7 - 9.8	Triplet	~1.5
H-2 (Methylene)	2.7 - 2.8	Triplet of triplets	~7.0, ~1.5
H-3 (Methylene)	2.5 - 2.6	Triplet	~7.0
H-5 (Methyl)	2.1 - 2.2	Singlet	-

Table 2: ^{13}C NMR Spectroscopic Data for **4-Oxopentanal** (Estimated)[1]

Carbon Atom	Chemical Shift (ppm)
C-1 (Aldehyde Carbonyl)	200 - 203
C-2 (Methylene)	42 - 44
C-3 (Methylene)	28 - 30
C-4 (Ketone Carbonyl)	208 - 210
C-5 (Methyl)	29 - 31

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **4-oxopentanal** (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., chloroform-d, CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:

- **Spectrometer:** A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
- **^1H NMR Acquisition:**
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32, depending on the sample concentration.
 - Relaxation delay: 1-2 seconds.
 - Acquisition time: 2-4 seconds.
 - Spectral width: 0-12 ppm.
- **^{13}C NMR Acquisition:**

- Pulse sequence: Proton-decoupled single-pulse experiment.
- Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation delay: 2-5 seconds.
- Acquisition time: 1-2 seconds.
- Spectral width: 0-220 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **4-oxopentanal**, particularly the aldehyde and ketone carbonyl groups.

Table 3: IR Spectroscopic Data for **4-Oxopentanal**

Functional Group	Vibrational Mode	Typical Wavenumber Range (cm^{-1})
Aldehyde C=O	Stretch	1720 - 1740
Ketone C=O	Stretch	1705 - 1725
Aldehydic C-H	Stretch	2820 - 2850 and 2720 - 2750
Aliphatic C-H	Stretch	2850 - 3000

Experimental Protocol for IR Spectroscopy

Sample Preparation: As **4-oxopentanal** is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

- Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
- Measurement Mode: Transmittance.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-oxopentanal**, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for **4-Oxopentanal** (GC-MS, Electron Ionization)

m/z	Relative Intensity (%)	Putative Fragment Assignment
100	Moderate	$[\text{M}]^+$ (Molecular Ion)
85	Low	$[\text{M} - \text{CH}_3]^+$
71	Moderate	$[\text{M} - \text{C}_2\text{H}_5]^+$ or $[\text{M} - \text{CHO}]^+$
58	High	$[\text{C}_3\text{H}_6\text{O}]^+$ (McLafferty rearrangement)
43	Very High (Base Peak)	$[\text{CH}_3\text{CO}]^+$
29	Moderate	$[\text{CHO}]^+$

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **4-oxopentanal** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

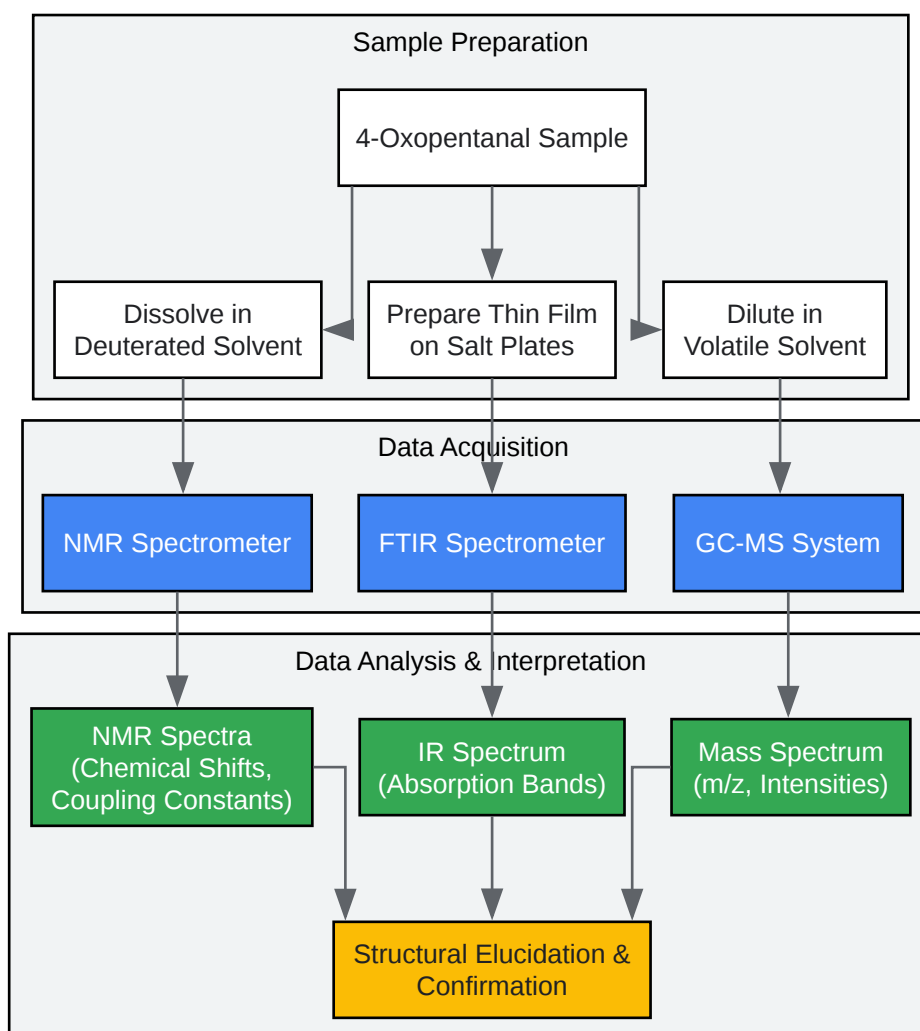
Instrumentation and Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
 - Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 20 - 200.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of **4-oxopentanal**. The mass spectrum corresponding to this chromatographic peak is then extracted and analyzed for its fragmentation pattern.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of **4-oxopentanal**.



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General workflow for spectroscopic analysis of **4-oxopentanal**.

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References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

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